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Compound Name: ) S
isopropoxyphenylboronic acid

cat. No.: B1355223

Introduction

3-Fluoro-4-isopropoxyphenylboronic acid is a synthetically versatile organoboron
compound that has garnered significant interest within the pharmaceutical and materials
science sectors. Its unique structural features—a fluorine atom and an isopropoxy group on the
phenyl ring—impart specific electronic and steric properties that make it a valuable building
block in organic synthesis. This guide provides an in-depth analysis of its structure, synthesis,
and applications, with a focus on practical insights for researchers and drug development
professionals.

The primary utility of this arylboronic acid lies in its application as a coupling partner in
palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]
This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal
chemistry, enabling the efficient construction of complex molecular architectures, particularly
biaryl and heteroaryl structures, which are prevalent in many drug candidates.[1][3] The
strategic placement of the fluoro and isopropoxy groups allows for the fine-tuning of
pharmacokinetic and pharmacodynamic properties of target molecules.

Molecular Structure and Physicochemical
Properties
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The structure of 3-Fluoro-4-isopropoxyphenylboronic acid is characterized by a benzene
ring substituted with a boronic acid group [-B(OH)z], a fluorine atom at the meta-position, and
an isopropoxy group [-OCH(CHs)z] at the para-position relative to the boronic acid.

Key Structural Attributes:

e Boronic Acid Group: The cornerstone of its reactivity, enabling transmetalation with a
palladium catalyst in cross-coupling reactions.[1][4]

o Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the acidity
of the boronic acid and the electronic properties of the resulting coupled products.[2][5]

 |Isopropoxy Group: This bulky, lipophilic group can enhance solubility in organic solvents and
introduce favorable steric interactions, which can be crucial for modulating protein-ligand

binding.

Property Value Source

Molecular Formula CoH12BFO3

Molecular Weight 198.00 g/mol

Appearance Typically a solid
CC(OC1=CC(B(0)O)=CC=C1
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Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids like 3-Fluoro-4-isopropoxyphenylboronic acid generally
involves the borylation of an appropriately substituted aryl halide or triflate. A common and
effective laboratory-scale approach is through a lithium-halogen exchange followed by
quenching with a trialkyl borate ester.

lllustrative Synthetic Pathway
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A plausible synthetic route starts from a readily available precursor, such as 4-bromo-2-fluoro-
1-isopropoxybenzene.

El-Brumo-2-ﬂuoro»l-isopropoxybenzene n-Buli, THF, -78 °C Organolithium Intermediate 2 Boronate Ester Intermediate Acidic Workup (e.g.. HCI 3-Fluoro-4-isopropoxyphenylboronic ac@

Click to download full resolution via product page

A general synthetic workflow for 3-Fluoro-4-isopropoxyphenylboronic acid.

Step-by-Step Protocol and Rationale

« Lithiation: The starting aryl bromide is dissolved in an anhydrous aprotic solvent like
tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or
argon). A strong organolithium base, typically n-butyllithium (n-BulLi), is added dropwise.

o Rationale: The low temperature is critical to prevent side reactions and decomposition of
the highly reactive organolithium intermediate. The inert atmosphere prevents quenching
by atmospheric moisture and oxygen.

o Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to
the reaction mixture.

o Rationale: The electrophilic boron atom of the borate ester is attacked by the nucleophilic
carbanion of the organolithium species, forming a boronate ester intermediate.

e Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCI).

o Rationale: The acidic workup hydrolyzes the boronate ester to the final boronic acid
product.

Purification and Characterization

Purification is typically achieved by recrystallization or column chromatography. The structure
and purity of the final product are confirmed using standard analytical techniques.
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Analytical Technique

Expected Observations

1H NMR

Aromatic protons with characteristic splitting
patterns due to fluorine-hydrogen coupling.
Signals for the isopropoxy group (a septet and a
doublet). A broad singlet for the -B(OH)2

protons, which may exchange with D20.

13C NMR

Aromatic carbons showing coupling with the
fluorine atom (LJCF, 2JCF, etc.). The carbon
atom attached to the boron is often broadened

or not observed due to quadrupolar relaxation.

[6]

F NMR

A single resonance, with coupling to adjacent

aromatic protons.[5]

1B NMR

A characteristic chemical shift for a tricoordinate

boronic acid species.[5]

Mass Spectrometry

The molecular ion peak corresponding to the

calculated molecular weight.

Applications in Drug Discovery and Development

The primary application of 3-Fluoro-4-isopropoxyphenylboronic acid is as a reagent in

Suzuki-Miyaura cross-coupling reactions. This reaction is a robust and versatile method for

constructing C-C bonds, particularly for the synthesis of biaryl compounds.[1][4]

The Suzuki-Miyaura Coupling Reaction

The Suzuki reaction couples an organoboron compound (like our title compound) with an

organohalide or triflate in the presence of a palladium catalyst and a base.[1]
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3-Fluoro-4-isopropoxyphenylboronic acid

Transmetalation

Ar-Pd(IT)-R

Click to download full resolution via product page

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: A General Suzuki-Miyaura Coupling

» Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), 3-Fluoro-4-

isopropoxyphenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)4, 1-5
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mol%), and a base (e.g., K2COs, Na2COs, 2-3 eq).

o Rationale: A slight excess of the boronic acid is used to ensure complete consumption of
the often more valuable aryl halide. The choice of catalyst and base is crucial and often
requires optimization depending on the substrates.

e Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g.,
toluene, dioxane, or DMF) and water.

o Rationale: The aqueous phase is necessary to dissolve the inorganic base, which
activates the boronic acid for transmetalation.[7]

e Reaction Execution: Degas the mixture (e.g., by bubbling nitrogen through it) and heat to the
desired temperature (typically 80-110 °C) with stirring until the reaction is complete
(monitored by TLC or LC-MS).

o Rationale: Degassing is essential to remove oxygen, which can oxidize and deactivate the
Pd(0) catalyst.

e Workup and Purification: After cooling, the reaction mixture is typically diluted with water and
extracted with an organic solvent. The combined organic layers are washed, dried, and
concentrated. The crude product is then purified by chromatography or recrystallization.

Strategic Value in Medicinal Chemistry

The incorporation of the 3-fluoro-4-isopropoxy-phenyl moiety can be a strategic choice in drug
design:

o Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, potentially
increasing the half-life of a drug.

» Binding Affinity: The fluorine can participate in favorable interactions (e.g., hydrogen bonds,
dipole-dipole) with protein targets.

 Lipophilicity and Permeability: The isopropoxy group increases lipophilicity, which can
improve cell membrane permeability and oral absorption.
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Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling 3-
Fluoro-4-isopropoxyphenylboronic acid and boronic acids in general.

Hazard Identification

« Irritation: Boronic acids are generally considered irritants.[8] May cause skin, eye, and
respiratory tract irritation.[8][9]

» Toxicity: While generally having low acute toxicity, ingestion of large quantities can be
harmful.[8]

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical
safety goggles, gloves, and a lab coat.[9][10]

e Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.[10][11]

o First Aid:
o Eyes: Immediately flush with plenty of water for at least 15 minutes.[10]
o Skin: Wash off with soap and plenty of water.[10]
o Inhalation: Move to fresh air.[10]

o Ingestion: Rinse mouth with water. Do not induce vomiting.[10][12] Seek medical attention
if symptoms persist in any case.

Storage
o Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]
» Incompatibilities: Keep away from strong oxidizing agents.[9] Boronic acids can be sensitive

to moisture and may undergo dehydration or form cyclic anhydrides (boroxines) upon
storage.
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Conclusion

3-Fluoro-4-isopropoxyphenylboronic acid is a high-value reagent for medicinal chemists
and material scientists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling
reaction, combined with the beneficial physicochemical properties imparted by its unique
substitution pattern, makes it a powerful tool for the synthesis of novel compounds. A thorough
understanding of its synthesis, reactivity, and handling is essential for its effective and safe
application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1355223#structure-of-3-fluoro-4-
isopropoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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